molecular formula C26H37ClN6O2 B10827290 N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride

Cat. No.: B10827290
M. Wt: 501.1 g/mol
InChI Key: YBZGSNFTJJTIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride (hereafter referred to as Target Compound) is a pyrimidine derivative featuring a cyclopropyl substituent at the 5-position, a 3-(morpholin-4-ylmethyl)anilino group at the 2-position, and a propylamino linker terminating in a cyclobutanecarboxamide moiety. Its hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, or anticancer candidates .

Properties

Molecular Formula

C26H37ClN6O2

Molecular Weight

501.1 g/mol

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride

InChI

InChI=1S/C26H36N6O2.ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);1H

InChI Key

YBZGSNFTJJTIIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MRT67307 (hydrochloride) involves the synthesis of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of MRT67307 is synthesized through a series of reactions involving the coupling of various intermediates.

    Hydrochloride salt formation: The free base form of MRT67307 is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for MRT67307 (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

MRT67307 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: MRT67307 can undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions can be carried out to modify the functional groups in MRT67307.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MRT67307 .

Scientific Research Applications

MRT67307 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

MRT67307 (hydrochloride) exerts its effects by inhibiting the activity of IKK epsilon and TBK1 kinases. These kinases are involved in the phosphorylation of interferon regulatory factor 3, which is crucial for the expression of interferon-stimulated genes. By blocking this phosphorylation, MRT67307 prevents the activation of these genes, thereby modulating the immune response. Additionally, MRT67307 inhibits ULK1, a key component of the autophagy pathway, suggesting its potential use in autophagy-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified

The following compounds, derived from the provided evidence, share partial structural motifs with the Target Compound:

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Core Structure : Pyrimidine with morpholine (2-position) and bromine (5-position).
  • Key Differences :
    • Replaces the cyclopropyl group with bromine.
    • Features a sulfanyl linker and sulfonamide terminal group instead of a carboxamide.
    • Includes a methoxyphenyl substituent.
  • Implications: The sulfonamide group may reduce membrane permeability compared to carboxamides.
4-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methyl-N-(3-phenylpropyl)-5-pyrimidinecarboxamide
  • Core Structure : Pyrimidine with cyclopropyl (2-position) and a substituted phenyl group (4-position).
  • Key Differences: Cyclopropyl is directly attached to the pyrimidine core, unlike the Target Compound’s anilino-linked morpholine. Uses a phenylpropyl carboxamide linker instead of a cyclobutane-terminated propylamino group.
  • Implications :
    • The phenylpropyl linker may increase hydrophobicity, reducing solubility.
    • The absence of morpholine limits hydrogen-bonding capabilities .
1-[4-(2-Aminopyrimidin-5-yl)phenyl]-N-[3-methylpyridin-4-yl]cyclobutanecarboxamide
  • Core Structure: Cyclobutanecarboxamide linked to an aminopyrimidine-phenyl system.
  • Key Differences: Aminopyrimidine replaces the morpholin-4-ylmethyl anilino group. Features a pyridine terminal group instead of a propylamino chain.
  • The aminopyrimidine could enhance water solubility relative to morpholine .

Structural and Functional Comparison Table

Feature Target Compound Compound Compound Compound
Pyrimidine Substituents 5-cyclopropyl, 2-anilino-morpholine 5-bromo, 2-morpholine 2-cyclopropyl, 4-(3-Cl-4-MeOPh) 2-amino, 5-phenyl
Linker Propylamino Sulfanyl-phenyl Phenylpropyl Phenyl
Terminal Group Cyclobutanecarboxamide Sulfonamide Carboxamide Pyridine-carboxamide
Molecular Weight ~550 g/mol (estimated) ~494 g/mol ~470 g/mol ~400 g/mol
Key Functional Groups Morpholine, cyclopropane, HCl Bromine, sulfonamide Chlorophenyl, cyclopropane Aminopyrimidine, pyridine

Research Findings and Implications

Morpholine vs. Sulfonamide/Sulfanyl Groups :

  • The Target Compound’s morpholine moiety provides hydrogen-bonding capacity, whereas sulfonamide/sulfanyl groups () prioritize steric bulk and electronic effects. This may influence target selectivity in enzyme inhibition.

Cyclobutane vs. Pyridine Termini :

  • Cyclobutanecarboxamide in the Target Compound offers conformational rigidity, while pyridine () may improve solubility but reduce metabolic stability.

Synthesis Methods :

  • Sodium acetate-mediated cyclocondensation (used in ) could be adapted for synthesizing the Target Compound’s pyrimidine core.

Methodological Insights

  • NMR Analysis : Chemical shift comparisons (e.g., regions A and B in ) could resolve substituent effects on the Target Compound’s pyrimidine environment .
  • Ring Puckering Analysis : Cremer-Pople parameters () may explain conformational preferences in the cyclobutane group, impacting binding affinity .
  • Lumping Strategies (): Grouping the Target Compound with analogues based on shared pyrimidine-carboxamide motifs could streamline pharmacokinetic modeling .

Biological Activity

N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride, also known as MRT67307, is a synthetic organic compound with significant biological activity, particularly as a dual inhibitor of IKK epsilon and TBK1 kinases. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

PropertyDetails
Molecular Formula C26H37ClN6O2
Molecular Weight 501.1 g/mol
IUPAC Name This compound
CAS Registry No. 1190378-57-4

MRT67307 functions primarily as a reversible kinase inhibitor , specifically targeting IKK epsilon and TBK1. These kinases are crucial in the signaling pathways that regulate immune responses and inflammation. By inhibiting these kinases, MRT67307 can suppress the phosphorylation of interferon regulatory factor 3 (IRF3), thereby reducing the expression of interferon-stimulated genes (ISGs) such as interferon-beta, which plays a vital role in antiviral and immune responses .

Antitumor Activity

Research indicates that MRT67307 exhibits potent antitumor effects by modulating the immune response and inhibiting tumor growth. In preclinical studies, it has shown efficacy against various cancer cell lines, including those resistant to conventional therapies .

Inhibition of Autophagy

MRT67307 also inhibits ULK1, a key component of the autophagy pathway. This inhibition suggests potential applications in treating autophagy-related diseases, including neurodegenerative disorders and certain cancers .

Case Studies and Research Findings

  • Cancer Treatment : A study demonstrated that MRT67307 effectively reduced tumor size in xenograft models of non-small cell lung cancer (NSCLC). The compound's ability to modulate immune responses contributed to its antitumor efficacy .
  • Autoimmune Disorders : In models of autoimmune diseases, MRT67307 exhibited a reduction in inflammatory markers and improved clinical outcomes, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis .
  • Viral Infections : The compound has been evaluated for its antiviral properties, particularly against viruses that exploit the TBK1 pathway for replication. Preliminary findings indicate that MRT67307 may inhibit viral replication by disrupting these pathways .

Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase Inhibition Dual inhibition of IKK epsilon and TBK1
Antitumor Effects Reduces tumor growth in xenograft models
Autoimmune Modulation Decreases inflammatory markers
Antiviral Potential Disrupts viral replication mechanisms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.